4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one
Overview
Description
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.363 g/mol . It is a Schiff base (azomethine) derived from the reaction between terephthalaldehyde and p-aminophenol . Schiff bases are known for their wide range of applications in various fields, including biology, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) is typically synthesized through a condensation reaction between terephthalaldehyde and p-aminophenol in a 1:2 molar ratio . The reaction can be carried out in both solvent-free (solid phase) and solvent-based conditions . In the solvent-free method, the reactants are ground together, while in the solvent-based method, the reactants are dissolved in a suitable solvent and then recrystallized . The reaction is exothermic and proceeds in a single stage .
Industrial Production Methods
the principles of green chemistry, such as solvent-free synthesis, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
p-Aminophenol and terephthalaldehyde.Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The azomethine group in the compound plays a crucial role in its reactivity and ability to form complexes .
Comparison with Similar Compounds
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) can be compared with other similar Schiff bases:
N,N’-TEREPHTHALYLIDENEBIS(2-AMINOPHENOL): Similar structure but with the amine group in the ortho position.
N,N’-TEREPHTHALYLIDENEBIS(4-AMINOSALICYLIC ACID): Contains an additional carboxylic acid group.
N,N’-TEREPHTHALYLIDENEBIS(4-ANILINOANILINE): Features aniline groups instead of aminophenol.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to variations in their functional groups and molecular structures.
Properties
IUPAC Name |
4-[[4-[(4-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-5-17(6-10-19)21-13-15-1-2-16(4-3-15)14-22-18-7-11-20(24)12-8-18/h1-14,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKCAAZPBXYJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)C=NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419347 | |
Record name | 4-[[4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-86-0 | |
Record name | NSC163944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[[4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-TEREPHTHALYLIDENEBIS(4-AMINOPHENOL) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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